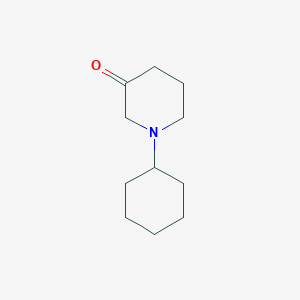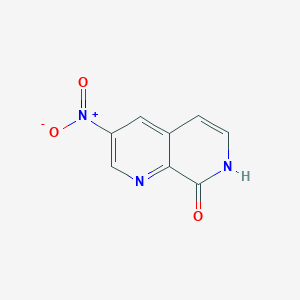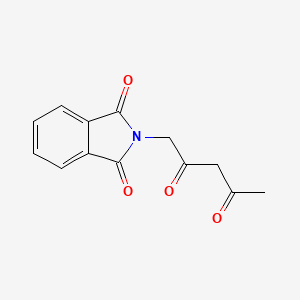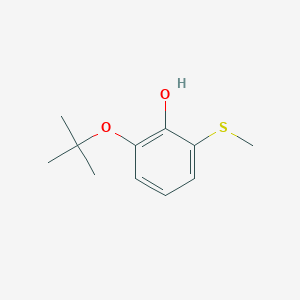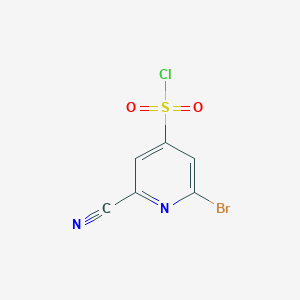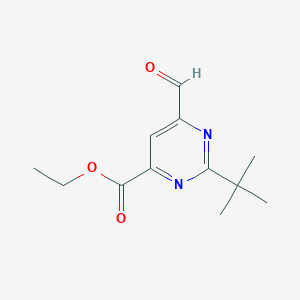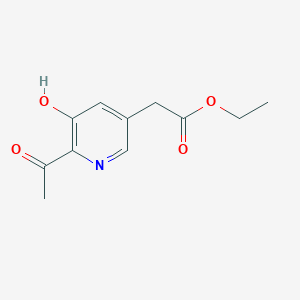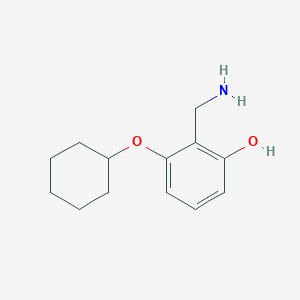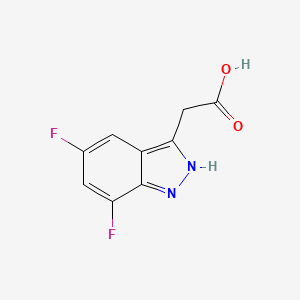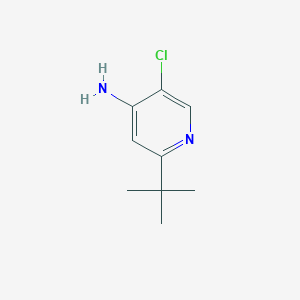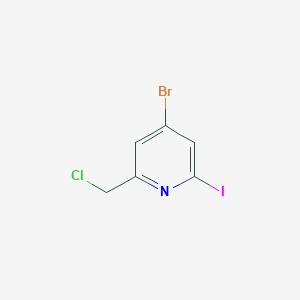
4-Bromo-2-(chloromethyl)-6-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(chloromethyl)-6-iodopyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of bromine, chlorine, and iodine atoms in the compound makes it a valuable intermediate for various organic synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)-6-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. The process may start with the bromination of 2-(chloromethyl)-pyridine, followed by iodination at the 6-position. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced by various aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can introduce different functional groups at the chloromethyl position.
Applications De Recherche Scientifique
4-Bromo-2-(chloromethyl)-6-iodopyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups or reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(chloromethyl)-pyridine
- 2-(Chloromethyl)-6-iodopyridine
- 4-Iodo-2-(chloromethyl)-pyridine
Comparison: 4-Bromo-2-(chloromethyl)-6-iodopyridine is unique due to the presence of three different halogen atoms, which provides versatility in chemical reactions and potential applications. Compared to similar compounds with fewer halogen atoms, it offers more reactive sites and opportunities for functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H4BrClIN |
|---|---|
Poids moléculaire |
332.36 g/mol |
Nom IUPAC |
4-bromo-2-(chloromethyl)-6-iodopyridine |
InChI |
InChI=1S/C6H4BrClIN/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3H2 |
Clé InChI |
URBWTSKPTYVVID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


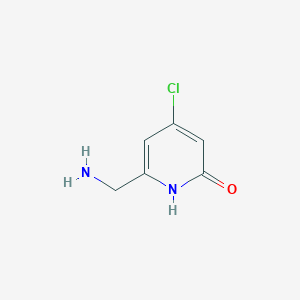

![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
